1-[6-(diaminomethylideneamino)hexyl]guanidine

Enzymology Pseudomonas putida Guanidine catabolism

1-[6-(Diaminomethylideneamino)hexyl]guanidine, also cataloged as 1,6-diguanidinohexane or hexamethylenebisguanidine, is a discrete small molecule (C₈H₂₀N₆) featuring two terminal guanidine groups linked by an unsubstituted six-carbon aliphatic chain. Unlike polymeric biguanides such as PHMB or clinically used aromatic bis-biguanides like chlorhexidine, this compound is supplied as a defined chemical entity, making it a preferred standard for biochemical, environmental fate, and medicinal chemistry studies that require exact stoichiometry and well-characterized reaction kinetics.

Molecular Formula C8H20N6
Molecular Weight 200.29 g/mol
CAS No. 19010-47-0
Cat. No. B098017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(diaminomethylideneamino)hexyl]guanidine
CAS19010-47-0
Molecular FormulaC8H20N6
Molecular Weight200.29 g/mol
Structural Identifiers
SMILESC(CCCN=C(N)N)CCN=C(N)N
InChIInChI=1S/C8H20N6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2,(H4,9,10,13)(H4,11,12,14)
InChIKeyWBLYUCKTWSGGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-[6-(Diaminomethylideneamino)hexyl]guanidine (CAS 19010-47-0): A Symmetrical bis-Guanidine Biochemical Probe Defined by Its Linear C6 Scaffold


1-[6-(Diaminomethylideneamino)hexyl]guanidine, also cataloged as 1,6-diguanidinohexane or hexamethylenebisguanidine, is a discrete small molecule (C₈H₂₀N₆) featuring two terminal guanidine groups linked by an unsubstituted six-carbon aliphatic chain . Unlike polymeric biguanides such as PHMB or clinically used aromatic bis-biguanides like chlorhexidine, this compound is supplied as a defined chemical entity, making it a preferred standard for biochemical, environmental fate, and medicinal chemistry studies that require exact stoichiometry and well-characterized reaction kinetics [1]. Its relatively high predicted logP (1.89) for a bis-cationic species further distinguishes it from shorter-chain homologs commonly employed in cellular uptake or enzymatic substrate screening panels .

Why 1,6-Diguanidinohexane Cannot Be Replaced by Generic Bis-Guanidines or Shorter-Chain Homologs in Procurement


Indiscriminate replacement of 1-[6-(diaminomethylideneamino)hexyl]guanidine with other α,ω-diguanidinoalkanes or simple mono-guanidines is contraindicated by quantitative enzymatic and biodegradation evidence [1][2]. The six-methylene spacer length is not arbitrary; it dictates a distinct kinetic profile for enzyme substrates such as diguanidinobutanase, with a Km value (0.24 mM) that deviates substantially from those of 1,3-diguanidinopropane (0.91 mM) or 1,8-diguanidinooctane (2.5 mM), which would alter reaction rate calculations in analytical experiments [1]. Furthermore, the terminal guanidine end-group is the sole driver of rapid microbial mineralization observed in Pseudomonas putida systems, a property entirely absent in the analogous dicyanoguanidine-terminated compound 1,6-di(cyanoguanidino)hexane, which is completely recalcitrant and would generate misleading negative data in environmental fate assessments [2].

Quantitative Evidence Guide: Differentiating 1-[6-(Diaminomethylideneamino)hexyl]guanidine from Closest Analogs


Substrate Affinity for Diguanidinobutanase: C6 Spacer Optimizes Enzyme Kinetics Versus C3–C8 Homologs

The enzyme diguanidinobutanase (EC 3.5.3.20) from Pseudomonas putida displays a pronounced substrate preference for 1,6-diguanidinohexane as a function of methylene spacer length. In comparative kinetic assays, 1,6-diguanidinohexane exhibits a Km (Michaelis constant) of 0.24 mM, which is lower than any other linear diguanidinoalkane tested, including 1,3-diguanidinopropane (0.91 mM), 1,4-diguanidinobutane (0.65–0.7 mM), 1,5-diguanidinopentane (0.33 mM), 1,7-diguanidinoheptane (0.23 mM), and 1,8-diguanidinooctane (2.5 mM) [1].

Enzymology Pseudomonas putida Guanidine catabolism

Complete Microbial Mineralization: Rapid Guanidine End-Group Removal Contrasts with Recalcitrant Cyanoguanidine Analog

In biodegradation screens using PHMB end-group model compounds, a strain of Pseudomonas putida achieved extensive growth when supplied with 1,6-diguanidinohexane as the sole nitrogen source, leading to complete removal of guanidine groups from the culture medium within 2 days and concomitant formation of urea [1]. In direct contrast, none of the bacterial isolates tested were capable of utilizing the cyanoguanidine end-group model compound 1,6-di(cyanoguanidino)hexane as a growth substrate, demonstrating that the cyanoguanidine end-group is completely recalcitrant under these conditions [1].

Environmental microbiology Biodegradation PHMB model compounds

Exclusive Role as a PHMB Guanidine End-Group Model: Enzymatic Liability vs. Amine and Cyanoguanidine Counterparts

Within the established PHMB model compound panel, 1,6-diguanidinohexane serves as the sole representative of the guanidine end-group [1]. The amine end-group model (1,6-diaminohexane) and the cyanoguanidine end-group model (1,6-di(cyanoguanidino)hexane) differ fundamentally in nitrogen source utilization and enzymatic susceptibility. While the amine model also supports bacterial growth, the guanidine model's distinctive conversion to urea via diguanidinobutanase offers a specific metabolic fingerprint for tracking environmental degradation pathways of PHMB, which neither the amine nor cyanoguanidine model can provide [1][2].

Polymer chemistry Biocide fingerprinting End-group analysis

Procurement-Relevant Application Scenarios for 1-[6-(Diaminomethylideneamino)hexyl]guanidine


Enzyme Kinetic Standardization: Defining Diguanidinobutanase Substrate Specificity Panels

In laboratories characterizing the substrate scope of amidinohydrolases such as diguanidinobutanase (EC 3.5.3.20), 1,6-diguanidinohexane serves as a critical chain-length reference. Its Km value of 0.24 mM provides a distinct quantitative benchmark for calibrating enzyme activity assays, enabling researchers to distinguish true catalytic preferences from chain-length-independent background hydrolysis .

PHMB Environmental Fate Studies: Benchmarking Guanidine End-Group Biodegradation Kinetics

Environmental microbiology and ecotoxicology laboratories assessing the biodegradability of PHMB-based biocides rely on 1,6-diguanidinohexane as the validated guanidine end-group surrogate. The demonstrated 2-day complete mineralization by Pseudomonas putida stands in direct contrast to the recalcitrance of the cyanoguanidine model 1,6-di(cyanoguanidino)hexane, making this compound indispensable for generating accurate half-life data in regulatory biodegradation studies [1].

Synthetic Chemistry: Building Block for bis-Guanidine Drug Candidates with Unsubstituted Termini

Medicinal chemistry groups developing CXCR4 antagonists or other bis-cationic pharmacophores use 1,6-diguanidinohexane as a foundational scaffold. Unlike pre-functionalized biguanides such as chlorhexidine, the unsubstituted terminal guanidine groups of 1,6-diguanidinohexane allow for downstream derivatization without the need for protecting group removal or dealing with steric hindrance from aromatic substituents .

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